molecular formula C38H52N2O3 B3025731 N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine

N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine

Cat. No.: B3025731
M. Wt: 584.8 g/mol
InChI Key: HVTXSOUPDUVALO-MJDVJXEKSA-N
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Description

2,3-Indolobetulinic glycine amide is a pentacyclic triterpene and a derivative of betulinic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Indolobetulinic glycine amide typically involves the modification of betulonic acid. One common method includes the ozonolysis of betulonic acid followed by Fischer indolization reaction . The carboxylic group of 2,3-indolobetulinic acid is converted to the corresponding amide, which significantly enhances its biological activity .

Industrial Production Methods

Industrial production methods for 2,3-Indolobetulinic glycine amide are not extensively documented. the synthesis generally follows the laboratory procedures with scale-up modifications to accommodate larger production volumes. The key steps involve the preparation of betulonic acid derivatives and subsequent conversion to the desired amide form .

Chemical Reactions Analysis

Types of Reactions

2,3-Indolobetulinic glycine amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 2,3-Indolobetulinic glycine amide with modified functional groups, enhancing their biological activity .

Scientific Research Applications

2,3-Indolobetulinic glycine amide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Indolobetulinic glycine amide involves its interaction with specific molecular targets and pathways. It acts as an α-glucosidase inhibitor, where the amide group enhances its binding affinity to the enzyme’s active site. This interaction leads to the inhibition of the enzyme’s activity, which is crucial in various metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Indolobetulinic glycine amide stands out due to its enhanced biological activity compared to its parent compound, 2,3-Indolobetulinic acid. The conversion of the carboxylic group to the amide significantly increases its enzyme inhibition activity, making it a more potent compound for medicinal applications .

Properties

IUPAC Name

2-[[(1R,2R,14R,17R,18R,21S,24R,25R,26R)-2,13,13,17,18-pentamethyl-24-prop-1-en-2-yl-11-azaheptacyclo[15.11.0.02,14.04,12.05,10.018,26.021,25]octacosa-4(12),5,7,9-tetraene-21-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N2O3/c1-22(2)23-14-17-38(33(43)39-21-30(41)42)19-18-36(6)26(31(23)38)12-13-29-35(5)20-25-24-10-8-9-11-27(24)40-32(25)34(3,4)28(35)15-16-37(29,36)7/h8-11,23,26,28-29,31,40H,1,12-21H2,2-7H3,(H,39,43)(H,41,42)/t23-,26+,28-,29+,31+,35-,36+,37+,38-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTXSOUPDUVALO-MJDVJXEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine
Reactant of Route 2
Reactant of Route 2
N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine
Reactant of Route 3
Reactant of Route 3
N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine
Reactant of Route 4
N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine
Reactant of Route 5
Reactant of Route 5
N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine
Reactant of Route 6
Reactant of Route 6
N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine

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